2-(Azetidin-1-yl)-4-methoxypyrimidine
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Description
2-(Azetidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound with a fused pyrimidine and azetidinone ring system. Its chemical structure consists of a pyrimidine core substituted at the 4-position with a methoxy group and at the 1-position with an azetidinone moiety. This compound belongs to the class of 2-azetidinones , which are important in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach involves the use of molecular iodine as a catalyst under microwave irradiation. This green and practical method allows for the rapid synthesis of 3-pyrrole-substituted 2-azetidinones. The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring. Optically pure derivatives can also be obtained using this methodology .
Molecular Structure Analysis
The molecular structure of this compound features a pyrimidine ring fused with an azetidinone ring. The lactam and 3,4,5-trimethoxyphenyl rings are approximately co-planar, and the orientation of the lactam and the 4-methoxyphenyl substituent is nearly orthogonal. The compound exhibits intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .
Chemical Reactions Analysis
The chemical reactivity of this compound involves its participation in various reactions. For example, it can undergo nucleophilic substitution, cyclization, and other transformations to yield derivatives with diverse substitution patterns. Further studies are needed to explore its reactivity in detail .
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-1-yl)-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-3-4-9-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNPIUVZSHHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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